molecular formula C5H7NO4 B2443390 Methyl 2-oxooxazolidine-4-carboxylate CAS No. 144542-43-8; 96751-61-0

Methyl 2-oxooxazolidine-4-carboxylate

Cat. No.: B2443390
CAS No.: 144542-43-8; 96751-61-0
M. Wt: 145.114
InChI Key: PZIWTVKXOORXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-oxooxazolidine-4-carboxylate is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.114. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxo-1,3-oxazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIWTVKXOORXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Methyl 2-oxooxazolidine-4-carboxylate with high enantiomeric purity?

  • Methodology : A reflux reaction of L-serine methyl ester hydrochloride with triphosgene in THF for 4 hours, followed by purification via silica gel chromatography (ethyl acetate/hexane = 3:1), achieves a 78% yield. Enantiomeric purity is maintained by starting with chiral precursors (e.g., L-serine derivatives) .
  • Key Data : Yield (78%), solvent (THF), reaction time (4 h), and chromatographic conditions.

Q. How can crystallographic software like SHELX or ORTEP-3 assist in determining the molecular conformation of this compound?

  • Methodology : SHELXL refines small-molecule crystal structures using high-resolution data, while ORTEP-3 generates graphical representations of thermal ellipsoids to visualize bond lengths, angles, and torsional strain. For heterocyclic systems, Cremer-Pople puckering parameters quantify ring non-planarity .
  • Example : Use SHELXL to refine X-ray diffraction data and calculate puckering amplitude (q) and phase angle (φ) for the oxazolidinone ring .

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